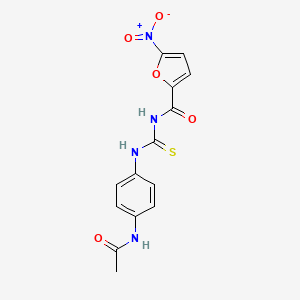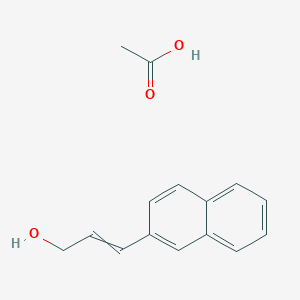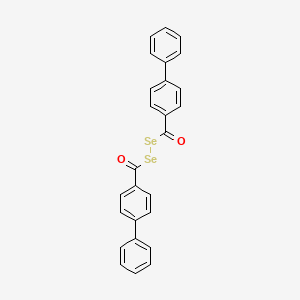![molecular formula C14H14FN B14306461 4'-Fluoro-N,N-dimethyl[1,1'-biphenyl]-4-amine CAS No. 117530-21-9](/img/structure/B14306461.png)
4'-Fluoro-N,N-dimethyl[1,1'-biphenyl]-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4’-Fluoro-N,N-dimethyl[1,1’-biphenyl]-4-amine is an organic compound that belongs to the class of biphenyl derivatives It is characterized by the presence of a fluorine atom at the 4’ position and a dimethylamine group attached to the biphenyl structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Fluoro-N,N-dimethyl[1,1’-biphenyl]-4-amine typically involves the following steps:
Diazotization and Coupling Reaction: The starting material, aniline derivative, undergoes diazotization using isopropyl nitrite in the presence of hydrochloric acid.
Suzuki-Miyaura Coupling: Another common method involves the Suzuki-Miyaura cross-coupling reaction, where a boronic acid derivative of fluorobenzene is coupled with a halogenated biphenyl derivative in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of 4’-Fluoro-N,N-dimethyl[1,1’-biphenyl]-4-amine may utilize scalable versions of the above synthetic routes, with optimizations for yield, cost, and environmental impact. The Suzuki-Miyaura coupling is particularly favored due to its mild reaction conditions and high functional group tolerance .
Analyse Des Réactions Chimiques
Types of Reactions
4’-Fluoro-N,N-dimethyl[1,1’-biphenyl]-4-amine can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution: The biphenyl structure can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Nucleophilic Substitution: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different functional groups, depending on the reagents and conditions used.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration of the biphenyl structure can yield nitro derivatives, while nucleophilic substitution can produce various substituted biphenyl compounds .
Applications De Recherche Scientifique
4’-Fluoro-N,N-dimethyl[1,1’-biphenyl]-4-amine has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Materials Science: It is used in the development of organic light-emitting diodes (OLEDs) and other electronic materials due to its unique electronic properties.
Mécanisme D'action
The mechanism of action of 4’-Fluoro-N,N-dimethyl[1,1’-biphenyl]-4-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, and immune response, contributing to its potential therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Fluoro-N,N-dimethylbenzenesulfonamide: This compound has a similar structure but contains a sulfonamide group instead of the biphenyl structure.
4-Fluoro-N,N-dimethyl-2-nitroaniline: This compound has a nitro group at the 2-position, which significantly alters its chemical properties and reactivity.
Uniqueness
4’-Fluoro-N,N-dimethyl[1,1’-biphenyl]-4-amine is unique due to its biphenyl structure, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for specific applications in organic synthesis, medicinal chemistry, and materials science .
Propriétés
Numéro CAS |
117530-21-9 |
|---|---|
Formule moléculaire |
C14H14FN |
Poids moléculaire |
215.27 g/mol |
Nom IUPAC |
4-(4-fluorophenyl)-N,N-dimethylaniline |
InChI |
InChI=1S/C14H14FN/c1-16(2)14-9-5-12(6-10-14)11-3-7-13(15)8-4-11/h3-10H,1-2H3 |
Clé InChI |
FMFGSWVLANADKV-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=CC=C(C=C1)C2=CC=C(C=C2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,3-Bis({[2-(ethylsulfanyl)ethyl]sulfanyl}methyl)benzene](/img/structure/B14306378.png)
![1-Bromo-3-[(E)-2-bromovinyl]benzene](/img/structure/B14306385.png)

![6-(Methylsulfanyl)-2-phenylimidazo[1,2-b]pyridazin-3(5H)-one](/img/structure/B14306393.png)
![1H-Indene-3-carboxylic acid, 7-[(4-methylphenoxy)sulfonyl]-](/img/structure/B14306401.png)
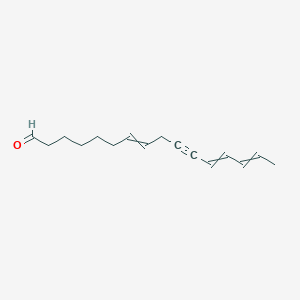
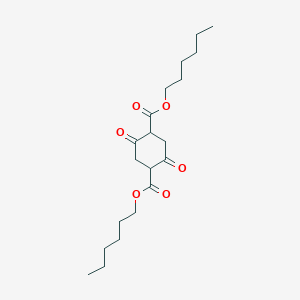
![7-[7-(2-Hydroxyethoxy)-7-bicyclo[2.2.1]hepta-2,5-dienyl]bicyclo[2.2.1]hepta-2,5-dien-7-ol](/img/structure/B14306427.png)



